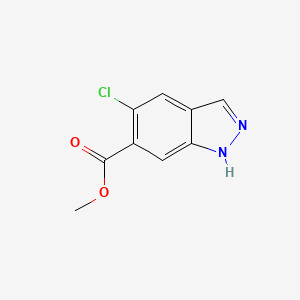

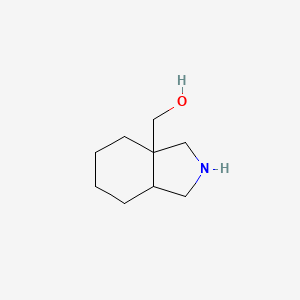

![molecular formula C14H19Cl2N3O B1471081 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1177346-18-7](/img/structure/B1471081.png)

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride

Übersicht

Beschreibung

“1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in modern medicinal chemistry . The scaffold of oxazole has been intermittently satisfied as a functional lead molecule . Prominently, numerous oxazole candidates or drugs have been developed for the treatment of diseases .Molecular Structure Analysis

The molecular structure of “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Chemical Reactions Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .Wissenschaftliche Forschungsanwendungen

Anticancer Therapy

Oxazole derivatives, like the one you’re interested in, have been studied for their potential as EGFR inhibitors in anticancer therapy. The epidermal growth factor receptor is a critical component in cell cycle regulation, making it a promising target for anticancer drugs .

SHP1 Activity Tracing and Inhibition

These compounds have also been explored for their ability to trace and inhibit SHP1 activity in biological systems. This is significant for integrating diagnosis and treatment of diseases related to SHP1 .

Antibacterial and Antifungal Activities

Some oxazole derivatives have shown potent antibacterial activity, while others have exhibited moderate antifungal activity. This suggests potential applications in developing new antibiotics and antifungals .

Biological Activity Research

There is ongoing research into the biological activities of oxazole derivatives, including their potential as clinical candidates for various diseases such as cancer, bacterial infections, viral infections, fungal infections, inflammation, tuberculosis, diabetes, and more .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Mode of Action

Once similar compounds are activated by a ligand, they bind to dna specific ppar response elements .

Biochemical Pathways

Similar compounds have been known to affect the pathways related to peroxisome proliferators .

Result of Action

Similar compounds have been known to cause changes in the expression of genes related to peroxisome proliferators .

Eigenschaften

IUPAC Name |

2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAGMBPDWLOSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1470998.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1471000.png)

![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)

![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1471004.png)

![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)